2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of imidazole, benzoyl, piperidine, and nicotinonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The benzoyl and piperidine groups can undergo substitution reactions to introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoyl and piperidine groups may enhance the compound’s binding affinity and specificity, while the nicotinonitrile moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Benzoyl derivatives: Compounds such as benzoyl peroxide are used in dermatology for their antibacterial effects.
Piperidine derivatives: Compounds like piperidine itself and its derivatives are known for their pharmacological activities.
Nicotinonitrile derivatives: Compounds like nicotinonitrile are used in the synthesis of various pharmaceuticals
Uniqueness
2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of multiple functional groups, which can provide a synergistic effect in its biological and chemical activities.
Properties
IUPAC Name |
2-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c23-14-19-2-1-9-25-21(19)29-20-7-11-27(12-8-20)22(28)18-5-3-17(4-6-18)15-26-13-10-24-16-26/h1-6,9-10,13,16,20H,7-8,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCICESBTCWRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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